molecular formula C17H20N4O3 B2650916 N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide CAS No. 1797059-91-6

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide

Cat. No. B2650916
CAS RN: 1797059-91-6
M. Wt: 328.372
InChI Key: SFKYJMAKMZTOET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In one study, the respective oxime was prepared and further treated with ethylacetoacetate and anhydrous zinc chloride followed by hydrolysis of ester to furnish 3-substituted isoxazole-4-carboxylic acid . The respective carboxylic acids were then converted to acid chlorides and condensed with aromatic amines to get the target carboxamide derivatives .


Molecular Structure Analysis

Isoxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in isoxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

Isoxazole is a stable liquid at room temperature with a boiling point of 69 °C . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .

Scientific Research Applications

Oxazole Derivatives as Masked Carboxylates

Oxazoles have been utilized as masked forms of activated carboxylic acids, which readily form triamides upon reaction with singlet oxygen. This characteristic has been applied in the synthesis of macrolides such as recifeiolide and curvularin, showcasing the potential of oxazole derivatives in complex organic synthesis and potentially in the development of new pharmaceuticals (H. Wasserman, R. Gambale, M. Pulwer, 1981).

Gold-Catalyzed Oxidative Strategies

The gold-catalyzed oxidation strategy has enabled an efficient synthesis of 2,4-disubstituted oxazoles, highlighting the role of gold catalysis in medicinal chemistry and organic synthesis. This method provides a modular approach to constructing oxazole structures, which are prevalent in various natural products (Yingdong Luo, Kegong Ji, Yuxue Li, Liming Zhang, 2012).

Innovative Synthetic Pathways

The intramolecular copper-catalyzed cyclization of functionalized enamides has been reported as an efficient route to synthesize 2-phenyl-4,5-substituted oxazoles. This method demonstrates the versatility of oxazole derivatives in organic synthesis and their potential application in drug development (S. V. Kumar, B. Saraiah, N. Misra, H. Ila, 2012).

Heterocyclic Chemistry

The synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular cyclization is another example of the diverse applications of oxazole derivatives in heterocyclic chemistry. This method emphasizes the heavy-metal-free characteristic of the oxidative carbon-oxygen bond formation process, relevant for environmentally friendly chemical synthesis (Yunhui Zheng, Xuming Li, Chengfeng Ren, D. Zhang-Negrerie, Yunfei Du, K. Zhao, 2012).

Mechanism of Action

The mechanism of action of isoxazole derivatives is not fully understood and may vary depending on the specific derivative and its biological target . Some isoxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

Isoxazole derivatives have shown a wide range of biological activities, which has drawn the attention of researchers around the globe . Future research could focus on synthesizing various isoxazole derivatives and screening them for their various biological activities. Particular attention could be paid to the class of immune stimulators with a potential application in chemotherapy patients .

properties

IUPAC Name

N-cycloheptyl-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(12-7-9-18-10-8-12)21-17-20-14(11-24-17)16(23)19-13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYJMAKMZTOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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